3-(Pyridin-2-yl(pyridin-2-ylhydrazono)methyl)benzenesulphonic acid
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Overview
Description
3-[Pyridin-2-yl(pyridin-2-ylhydrazono)methyl]benzenesulphonic acid is a complex organic compound with a unique structure that includes pyridine rings and a benzenesulphonic acid group
Preparation Methods
The synthesis of 3-[Pyridin-2-yl(pyridin-2-ylhydrazono)methyl]benzenesulphonic acid typically involves multiple steps. One common method includes the reaction of pyridine-2-carbaldehyde with hydrazine to form a hydrazone intermediate. This intermediate is then reacted with benzenesulphonic acid under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
3-[Pyridin-2-yl(pyridin-2-ylhydrazono)methyl]benzenesulphonic acid undergoes various chemical reactions, including:
Scientific Research Applications
3-[Pyridin-2-yl(pyridin-2-ylhydrazono)methyl]benzenesulphonic acid has several scientific research applications:
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-[Pyridin-2-yl(pyridin-2-ylhydrazono)methyl]benzenesulphonic acid involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate certain enzymes. These interactions can affect various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
3-[Pyridin-2-yl(pyridin-2-ylhydrazono)methyl]benzenesulphonic acid can be compared with similar compounds such as:
2-(Pyridin-2-yl)pyridine: This compound has a similar pyridine structure but lacks the benzenesulphonic acid group, making it less versatile in certain applications.
Pyridine-2-carbaldehyde: This precursor compound is simpler in structure and is used in the synthesis of more complex derivatives like 3-[Pyridin-2-yl(pyridin-2-ylhydrazono)methyl]benzenesulphonic acid.
The uniqueness of 3-[Pyridin-2-yl(pyridin-2-ylhydrazono)methyl]benzenesulphonic acid lies in its combination of pyridine rings and a benzenesulphonic acid group, which provides it with distinct chemical properties and a wide range of applications.
Properties
CAS No. |
52018-85-6 |
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Molecular Formula |
C17H14N4O3S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-[C-pyridin-2-yl-N-(pyridin-2-ylamino)carbonimidoyl]benzenesulfonic acid |
InChI |
InChI=1S/C17H14N4O3S/c22-25(23,24)14-7-5-6-13(12-14)17(15-8-1-3-10-18-15)21-20-16-9-2-4-11-19-16/h1-12H,(H,19,20)(H,22,23,24) |
InChI Key |
RFBIFVJURBNJJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=NNC2=CC=CC=N2)C3=CC(=CC=C3)S(=O)(=O)O |
Origin of Product |
United States |
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